molecular formula C21H22N4O B2779441 (E)-N'-(4-isopropylbenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide CAS No. 1284268-50-3

(E)-N'-(4-isopropylbenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No. B2779441
CAS RN: 1284268-50-3
M. Wt: 346.434
InChI Key: NWPHHVAWTMOEAC-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N'-(4-isopropylbenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide, commonly known as ICM-724, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ICM-724 belongs to the class of hydrazide compounds and has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-proliferative properties.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Spectroscopic Studies: Compounds structurally similar to "(E)-N'-(4-isopropylbenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide" have been synthesized and characterized using various spectroscopic techniques, including FT-IR, NMR, and ESI-MS. Single-crystal X-ray diffraction confirmed the (E)-configuration of the hydrazonoic group, and DFT calculations provided insights into their stability and reactivity in different media (Karrouchi et al., 2021).

Potential Therapeutic Applications

  • Anti-Diabetic Potential

    Molecular docking studies have suggested that certain pyrazole carbohydrazide derivatives could act as potential anti-diabetic agents, showing promising interactions with proteins involved in diabetes (Karrouchi et al., 2021).

  • Antioxidant and Anti-Inflammatory Properties

    Novel pyrazoles synthesized from precursor compounds have shown significant antioxidant, anti-breast cancer, and anti-inflammatory properties in in vitro studies. These findings indicate the potential of pyrazole derivatives in developing new therapeutic agents for related conditions (Thangarasu et al., 2019).

Molecular Docking and Inhibitory Studies

  • Enzyme Inhibition for Diabetes Treatment

    Pyrazole derivatives have been evaluated for their inhibitory effects on enzymes like α-glucosidase and α-amylase, showing potential as anti-diabetic agents. Molecular docking studies have further supported their mechanism of action, providing a basis for their development as therapeutic molecules (Karrouchi et al., 2021).

  • Corrosion Inhibition and Surface Protection

    Certain pyrazole carbohydrazide derivatives have demonstrated significant corrosion protection efficiency for mild steel in acidic solutions. These findings have implications for their application in industrial settings for metal preservation (Paul et al., 2020).

properties

IUPAC Name

4-methyl-3-phenyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-14(2)17-11-9-16(10-12-17)13-22-25-21(26)20-15(3)19(23-24-20)18-7-5-4-6-8-18/h4-14H,1-3H3,(H,23,24)(H,25,26)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPHHVAWTMOEAC-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-(4-isopropylbenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

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